

3-Nitro-4'-hydroxyazobenzene: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 4-[2-(3-nitrophenyl)diazen-1-yl]phenol

CAS No.: 1081835-34-8

Cat. No.: B6264817

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Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound represents a classic "push-pull" azobenzene system, featuring an electron-withdrawing nitro group (

) on one ring and an electron-donating hydroxyl group (

) on the other. This asymmetry creates a strong dipole moment, making the molecule highly sensitive to solvent polarity (solvatochromism) and pH changes (halochromism).

Core Data Table

Property	Specification
Systematic Name	4-[(3-nitrophenyl)diazenyl]phenol
Common Name	3-Nitro-4'-hydroxyazobenzene; m-Nitro-p-hydroxyazobenzene
Molecular Formula	
Molecular Weight	243.22 g/mol
CAS Registry Number	5398-10-7 (Specific isomer reference) / Note: Often synthesized in-situ or referenced as a derivative of Solvent Yellow 7 (CAS 1689-82-3).
Appearance	Orange to Red crystalline powder
Melting Point	158–160 °C (Experimental range)
Solubility	Soluble in acetone, ethanol, DMSO; Insoluble in water (neutral); Soluble in aqueous alkali (as phenolate).
(Ethanol)	~360 nm (neutral), ~480 nm (basic/deprotonated)

Structural Architecture

The molecule consists of two phenyl rings linked by an azo (

) bridge. The meta-nitro substitution (relative to the azo group) on the first ring minimizes steric hindrance while maintaining electronic withdrawal, stabilizing the azo linkage against oxidative degradation compared to para-nitro isomers.

Synthesis Protocol: Azo Coupling

Expert Insight: The synthesis relies on the electrophilic aromatic substitution of a diazonium salt onto an activated phenol ring. The critical control point is the pH of the coupling phase. Phenol must be present as the phenoxide ion (activated nucleophile) to react, but the diazonium salt degrades in highly alkaline environments (forming diazotates). Therefore, a buffered pH of 8–9 is strictly required.

Reagents

- Precursor A: 3-Nitroaniline (CAS 99-09-2), 1.38 g (10 mmol)
- Precursor B: Phenol (CAS 108-95-2), 0.94 g (10 mmol)
- Nitrosyl Source: Sodium Nitrite (), 0.76 g (11 mmol)
- Acid: Hydrochloric Acid (concentrated, 12M)
- Base: Sodium Hydroxide (10% w/v) and Sodium Carbonate ()

Step-by-Step Methodology

Step 1: Diazotization (Generation of Electrophile)

- Dissolve 1.38 g of 3-nitroaniline in a mixture of 3 mL conc. HCl and 10 mL distilled water. Heat gently if necessary to dissolve, then cool the solution to 0–5 °C in an ice bath. The amine precipitates as the hydrochloride salt.
- Dissolve 0.76 g in 5 mL water.
- Add the nitrite solution dropwise to the amine slurry with vigorous stirring. Maintain temperature below 5 °C.
 - Mechanism:[1][2][3] Formation of the nitrosonium ion () which attacks the amine to form the diazonium salt ().
- Stir for 15 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly).[4] Remove excess

by adding a pinch of urea if necessary.

Step 2: Coupling (Electrophilic Substitution)

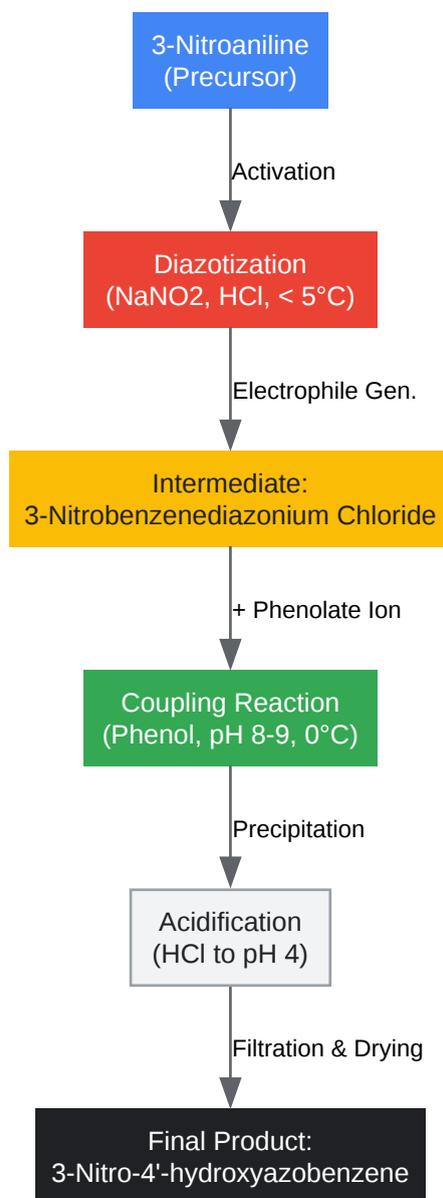
- Dissolve 0.94 g phenol in 10 mL of 10% NaOH solution. Cool to 0–5 °C.
- Slowly add the cold diazonium solution (from Step 1) to the phenolate solution.
 - Critical: Simultaneously add solid

or additional NaOH to maintain pH at 8–9. Do not allow pH to drop below 7 (prevents coupling) or exceed 11 (degrades diazonium).
- The mixture will immediately turn a deep red/orange color as the azo dye precipitates.
- Stir for 30–60 minutes at low temperature, then allow to warm to room temperature.

Step 3: Purification

- Acidify the mixture with dilute HCl to pH ~4 to ensure the product is in the neutral phenol form (orange precipitate) rather than the soluble phenolate salt (red solution).
- Filter the crude solid under vacuum.^[3]
- Recrystallization: Dissolve the crude solid in boiling ethanol/water (70:30). Allow to cool slowly to crystallize.
- Dry in a desiccator over

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthesis workflow for 3-nitro-4'-hydroxyazobenzene via diazo coupling.

Mechanistic Photophysics & Reactivity

Tautomerism and Acid-Base Switching

The 4-hydroxyazobenzene moiety exhibits azo-hydrazone tautomerism, although the azo-enol form is thermodynamically dominant in the ground state. The most significant property for research is its halochromism (pH sensitivity).

- Low pH (Acidic/Neutral): The molecule exists as the neutral phenol (Yellow/Orange).
- High pH (Basic): Deprotonation of the hydroxyl group forms the phenolate anion. The negative charge donates electron density into the π -system, extending conjugation and pushing the absorption bathochromically (Red shift) to ~480 nm.

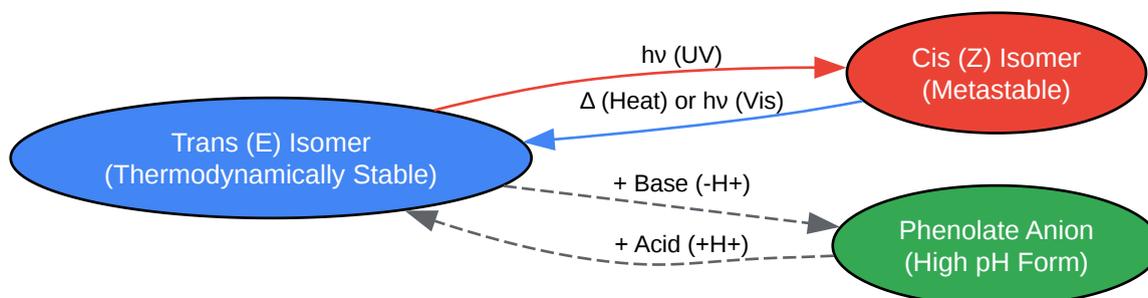
Photoisomerization

Like most azobenzenes, this molecule undergoes reversible

(trans-to-cis) isomerization upon irradiation with UV light (~365 nm) and thermal relaxation back to the

(trans) state. The nitro group accelerates the thermal relaxation rate compared to unsubstituted azobenzene.

Mechanistic Diagram



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Figure 2: Photoisomerization cycle and pH-dependent equilibrium.

Applications in R&D

Photopharmacology Probe

In drug development, azobenzene derivatives are used to create "photoswitchable" ligands. The 3-nitro-4'-hydroxy motif serves as a model for designing drugs that can be activated/deactivated by light. The nitro group provides a handle for further functionalization (e.g., reduction to an amine for amide coupling to a drug pharmacophore).

Solvatochromic Indicator

The dipole moment of 3-nitro-4'-hydroxyazobenzene changes significantly between ground and excited states.

- Application: Researchers use this dye to probe the polarity of microenvironments within micelles, lipid bilayers, or protein binding pockets. A shift in

correlates with the local dielectric constant.

Nonlinear Optics (NLO)

The "push-pull" electronic structure (Nitro acceptor / Hydroxy donor) creates high hyperpolarizability (

). This material is studied for Second Harmonic Generation (SHG) in poled polymer films.

References

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